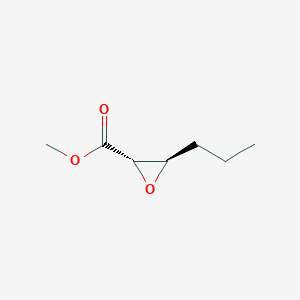
Oxiranecarboxylic acid,3-propyl-,methyl ester,(2s-trans)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique stereochemistry, with the (2S,3R) configuration indicating the specific spatial arrangement of its atoms. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate typically involves the enantioselective epoxidation of an appropriate precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .
Industrial Production Methods
Industrial production of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can act as a substrate for epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . This reaction is crucial for the detoxification of epoxides and the regulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-3-methylglutamate: Another chiral compound used in asymmetric synthesis.
(2S,3R)-3-methylphenylalanine: A component in the synthesis of peptide-based drugs.
(2S,3S)-β-methyltryptophan: Used in the biosynthesis of alkaloids and peptide antibiotics.
These compounds share similar stereochemistry and reactivity but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
107796-99-6 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (2S,3R)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
JPMVTOZOWGPQDC-RITPCOANSA-N |
SMILES |
CCCC1C(O1)C(=O)OC |
Isomerische SMILES |
CCC[C@@H]1[C@H](O1)C(=O)OC |
Kanonische SMILES |
CCCC1C(O1)C(=O)OC |
Synonyme |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















